(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO.ClH/c9-8(10)6(5-11)7(8)1-3-12-4-2-7;/h6H,1-5,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHZTATWAGINRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(C2(F)F)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine hydrochloride typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the difluoro and methanamine groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet the standards required for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions of this compound may require specific reagents and conditions, such as:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-spirocyclic ketones, while reduction may produce difluoro-spirocyclic alcohols.
Scientific Research Applications
(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Key Structural and Physicochemical Differences
The table below compares the target compound with its closest structural analogs based on spiro ring systems, substituents, and molecular properties:
Critical Analysis of Structural Variations
Spiro Ring Size and Substituent Positioning: The target compound’s 6-oxaspiro[2.5]octane core differs from the 6-oxaspiro[3.4]octane analog (CAS 2418708-74-2) in ring junction geometry. The 1-oxaspiro[4.5]decane derivative (CAS 2551118-64-8) has a larger 10-membered ring, which may reduce conformational rigidity and increase solubility due to enhanced flexibility .
Fluorination Effects: Fluorine atoms at the 2-position in the target compound enhance lipophilicity (logP) and metabolic stability compared to the non-fluorinated analog (CAS 1384431-19-9). The 1,1-difluoro-5-azaspiro[2.5]octane (CAS 1630906-35-2) replaces the oxygen atom with nitrogen, altering polarity and hydrogen-bonding capacity, which could influence pharmacokinetics .
Molecular Weight and Salt Form: The hydrochloride salt form is consistent across analogs, improving aqueous solubility for in vitro assays. However, the target compound’s higher molecular weight (213.7 vs. 177.67 g/mol for non-fluorinated analog) reflects the addition of fluorine atoms .
Biological Activity
(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine hydrochloride is a chemical compound notable for its unique spirocyclic structure, which contributes to its potential biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.
- Molecular Formula : C8H13F2NO·HCl
- IUPAC Name : (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine;hydrochloride
- CAS Number : 2230798-66-8
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate enzymatic activity and receptor signaling pathways, leading to various physiological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Modulation : It may bind to receptors influencing cellular responses such as proliferation and apoptosis.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound:
| Pathogen | Activity Observed | Reference |
|---|---|---|
| E. coli | MIC = 62.5 µg/mL | |
| E. faecalis | MIC = 78.12 µg/mL | |
| Staphylococcus aureus | Moderate activity noted |
These findings suggest that this compound has potential as an antimicrobial agent.
Antiproliferative Effects
Research has also shown antiproliferative effects against cancer cell lines:
These results indicate that the compound may inhibit cancer cell growth, warranting further investigation into its potential as an anticancer drug.
Case Studies and Applications
Recent studies have highlighted the potential therapeutic applications of this compound:
- Drug Development : Ongoing research is focusing on its use in developing new pharmaceuticals targeting various diseases.
- Specialty Chemicals : The compound is being explored for its utility in synthesizing specialty chemicals with unique properties.
- Inhibitory Studies : In silico studies have been conducted to assess its interaction with key proteins involved in bacterial resistance mechanisms, particularly against Staphylococcus aureus .
Q & A
Basic: What synthetic methodologies are recommended for (2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine hydrochloride?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including spirocyclic ring formation followed by fluorination and amine functionalization. Key steps include:
- Spirocyclic Precursor Preparation : Cyclopropane ring formation via [2+1] cycloaddition or ring-closing metathesis .
- Difluorination : Use of fluorinating agents (e.g., DAST or Deoxo-Fluor) to introduce difluoro groups at the 2,2-position .
- Amine Hydrochloride Formation : Reaction with HCl gas or aqueous HCl to stabilize the amine as a hydrochloride salt .
Optimization : Control reaction temperature (often 0–25°C) and pH (acidic conditions for cyclization) to minimize side products. Purification via recrystallization or HPLC is critical for high purity (>95%) .
Basic: How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic structure and fluorine coupling patterns (e.g., ¹⁹F NMR for difluoro groups) .
- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and mass spectrometry for molecular weight verification .
- X-ray Crystallography : Resolve stereochemistry and confirm spiro[2.5]octane geometry .
Data Cross-Validation : Compare spectral data with analogs (e.g., 6,6-difluorospiro[2.5]octan-1-amine hydrochloride) to identify deviations .
Basic: What are the solubility and stability profiles under laboratory conditions?
Methodological Answer:
- Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to the hydrochloride salt; limited solubility in non-polar solvents (logP ≈ 1.2) .
- Stability :
Advanced: How to design experiments evaluating its interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Use fluorogenic substrates to measure IC₅₀ values for target enzymes (e.g., oxidoreductases or hydrolases) .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd) .
- Cell-Based Models :
- Dose-Response Curves : Test cytotoxicity (MTT assay) and bioactivity in relevant cell lines (e.g., neuronal or cancer cells) .
- Pathway Analysis : RNA-seq or Western blotting to identify affected pathways (e.g., oxidative stress or apoptosis) .
Advanced: How does the spirocyclic difluoro-oxa structure influence reactivity compared to non-fluorinated analogs?
Methodological Answer:
- Electronic Effects : Fluorine’s electronegativity increases electrophilicity at the spirocarbon, enhancing reactivity in nucleophilic substitutions .
- Steric Effects : The oxa-ring imposes torsional strain, favoring ring-opening reactions under acidic conditions .
- Comparative Studies :
Advanced: What experimental strategies resolve contradictions in reported bioactivity data?
Methodological Answer:
- Reproducibility Checks :
- Batch Variability : Compare activity across synthesized batches (purity >98% by HPLC) to rule out impurity effects .
- Assay Conditions : Standardize buffer composition (e.g., ionic strength, pH) and temperature .
- Mechanistic Studies :
- Isotopic Labeling : Use <sup>18</sup>O or <sup>2</sup>H to track metabolic pathways and identify active metabolites .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes and reconcile divergent IC₅₀ values .
Advanced: How to assess environmental and ecological impacts during disposal?
Methodological Answer:
- Degradation Studies :
- Hydrolysis : Monitor breakdown products in aqueous solutions (pH 4–9) via LC-MS to identify persistent intermediates .
- Photolysis : Expose to UV light (254 nm) to assess photodegradation rates .
- Ecotoxicology :
- Algal Growth Inhibition : Test EC₅₀ in Chlamydomonas reinhardtii to evaluate aquatic toxicity .
- Soil Microcosms : Measure biodegradation in soil samples (OECD 307 guidelines) .
Advanced: What comparative structural analyses differentiate this compound from bicyclic amine derivatives?
Methodological Answer:
- X-ray Diffraction : Compare bond lengths and angles (e.g., C-O vs. C-N in azabicyclo analogs) to highlight spirocyclic strain .
- Thermal Analysis : DSC/TGA to assess melting points and decomposition profiles (e.g., oxa-ring stability vs. azabicyclo compounds) .
- Spectroscopic Signatures : IR spectroscopy to distinguish oxa-ring vibrations (∼1100 cm⁻¹) from azabicyclo N-H stretches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
